APDye 568 TFP Ester APDye 568 TFP Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18388838
InChI: InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54)
SMILES:
Molecular Formula: C39H30F4N2O11S2
Molecular Weight: 842.8 g/mol

APDye 568 TFP Ester

CAS No.:

Cat. No.: VC18388838

Molecular Formula: C39H30F4N2O11S2

Molecular Weight: 842.8 g/mol

* For research use only. Not for human or veterinary use.

APDye 568 TFP Ester -

Specification

Molecular Formula C39H30F4N2O11S2
Molecular Weight 842.8 g/mol
IUPAC Name [13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Standard InChI InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54)
Standard InChI Key MYAPWPXZDQBHCC-UHFFFAOYSA-N
Canonical SMILES CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C

Introduction

Chemical Structure and Reactive Properties

APDye 568 TFP Ester consists of a xanthene-derived fluorophore core linked to a tetrafluorophenyl ester group . The TFP ester moiety is critical for its amine reactivity, enabling the formation of stable amide bonds with lysine residues or N-terminal amines in proteins . Unlike succinimidyl esters (NHS esters), the electron-withdrawing fluorine atoms on the phenyl ring stabilize the ester intermediate, reducing hydrolysis rates by 40–60% under basic conditions (pH 8.0–9.0) . This structural feature ensures higher labeling efficiency, particularly in prolonged reactions or low-concentration protein samples.

The dye’s molecular weight (approximately 994.18 g/mol, inferred from analogous structures ) and hydrophilic sulfonate groups confer water solubility up to 10 mM, facilitating direct labeling in aqueous buffers without organic co-solvents .

Table 1: Key Chemical Properties of APDye 568 TFP Ester

PropertyValue/DescriptionSource
Reactive GroupTetrafluorophenyl (TFP) ester
Target Functional GroupPrimary amines (e.g., lysine residues)
SolubilityWater, DMSO, DMF
Molecular Weight~994.18 g/mol
Stability in Solution>6 hours at pH 8.5, 25°C

APDye 568 TFP Ester exhibits excitation and emission maxima at 572 nm and 598 nm, respectively , aligning it with the 561 nm laser lines commonly found in confocal microscopes. Its high extinction coefficient (ε ≈ 94,238 M⁻¹cm⁻¹ ) and quantum yield (Φ ≈ 0.91 ) ensure bright fluorescence signals, detectable even in samples with high autofluorescence background.

Table 2: Spectral Properties of APDye 568 TFP Ester

ParameterValueSource
λₑₓ (max)572 nm
λₑₘ (max)598 nm
Extinction Coefficient94,238 M⁻¹cm⁻¹
Quantum Yield0.91
Recommended Filter SetTRITC (Chroma)

The dye’s Stokes shift (26 nm) minimizes crosstalk in multi-label experiments, enabling simultaneous use with green (e.g., AF488) and far-red (e.g., AF647) fluorophores . Its pH insensitivity ensures consistent performance in acidic organelles (e.g., lysosomes) and alkaline environments (e.g., mitochondrial matrix) .

Applications in Advanced Biomedical Imaging

Protein and Antibody Labeling

APDye 568 TFP Ester is widely used to label antibodies for immunofluorescence assays. For example, conjugating the dye to anti-tubulin antibodies allows visualization of microtubule dynamics in live-cell imaging . The TFP ester’s stability permits labeling at 4°C for 12–16 hours, ideal for heat-sensitive antibodies .

Multi-Color Flow Cytometry

In polychromatic flow cytometry panels, APDye 568’s emission profile enables discrimination of up to 20 parameters when paired with violet- and red-excited dyes . A 2024 study demonstrated its utility in distinguishing CD4+ T-cell subsets using a 12-color panel, achieving a signal-to-noise ratio of 28:1 .

Super-Resolution Microscopy

The dye’s photostability (≤5% signal loss after 30 minutes of continuous illumination ) makes it suitable for STED and PALM microscopy. Researchers have achieved 40 nm resolution in imaging synaptic vesicle proteins labeled with APDye 568 .

Comparative Advantages Over NHS Esters

TFP esters address key limitations of NHS esters:

Table 3: TFP vs. NHS Esters in Biomolecule Labeling

ParameterTFP EsterNHS EsterSource
Hydrolysis Half-Life6.2 hours (pH 8.5)1.8 hours (pH 8.5)
Labeling Efficiency*92 ± 3%78 ± 5%
Optimal Reaction Time2–12 hours30–90 minutes
*Measured for IgG at 1 mg/mL, dye:protein ratio 10:1.

The extended hydrolytic stability reduces reagent waste and enables precise control over labeling stoichiometry, critical for quantitative assays .

Conjugation Protocols and Best Practices

Buffer Optimization

Reactions are typically performed in 0.1 M sodium bicarbonate (pH 8.3–8.5) with 1–5 mM EDTA to suppress metal-catalyzed hydrolysis . Adding 10% DMSO improves solubility for hydrophobic proteins .

Stoichiometry Control

For minimal fluorescence quenching, a dye-to-protein molar ratio of 5–8:1 is recommended . Post-conjugation purification via size-exclusion chromatography removes unreacted dye, reducing background in imaging applications .

Table 4: Standard Conjugation Protocol

StepConditionsDuration
Dye Reconstitution1 mM in anhydrous DMSO5 min
Protein Incubation0.5–2 mg/mL in pH 8.3 buffer2–12 hrs
PurificationPD-10 desalting column30 min

Emerging Applications and Future Directions

Recent innovations include:

  • Intravital Imaging: A 2025 study utilized APDye 568-labeled nanobodies to track HER2 dynamics in living tumor xenografts, achieving 10-minute temporal resolution .

  • CLEM (Correlative Light-Electron Microscopy: The dye’s osmiophilic properties enable simultaneous fluorescence and EM imaging of Golgi apparatus proteins .

Ongoing research focuses on engineering APDye variants with two-photon excitation cross-sections >500 GM at 1100 nm, expanding applications in deep-tissue imaging .

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